Cas no 74106-81-3 (Ethyl 2,2-difluorohexanoate)

Ethyl 2,2-difluorohexanoate is a fluorinated ester compound characterized by its unique difluoro-substituted hexanoate structure. This chemical is notable for its potential applications in organic synthesis, particularly as a building block for introducing difluoromethylene groups into target molecules. The presence of fluorine atoms enhances the compound's stability and reactivity, making it valuable in pharmaceutical and agrochemical research. Its ester functionality allows for further derivatization, while the difluoro substitution can influence the electronic and steric properties of resulting intermediates. The compound is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its organic and fluorinated nature. Its synthesis and purity are critical for consistent performance in specialized chemical processes.
Ethyl 2,2-difluorohexanoate structure
Ethyl 2,2-difluorohexanoate structure
Product name:Ethyl 2,2-difluorohexanoate
CAS No:74106-81-3
MF:C8H14F2O2
Molecular Weight:180.1924
MDL:MFCD11007687
CID:890072
PubChem ID:10464909

Ethyl 2,2-difluorohexanoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2,2-Difluorohexanoate
    • Ethyl-2,2-difluorohexanoate
    • 2,2-Difluorhexansaeureethylester
    • 2,2-Difluoro-hexanoic acid ethyl ester
    • Ethyl 2,2-difluorocaproate
    • 2,2-Difluorohexanoic acid ethyl ester
    • AK175422
    • PubChem22649
    • XTUTXYBGTIFZFQ-UHFFFAOYSA-N
    • BBL102195
    • STL555994
    • MB08995
    • RP24146
    • PC48304
    • hexanoic acid, 2,2-difluoro-, ethyl ester
    • CS-0045422
    • MFCD11007687
    • I10204
    • 74106-81-3
    • SY237164
    • AKOS005063328
    • ETHYL2,2-DIFLUOROHEXANOATE
    • J-520662
    • H5TS88M7Q6
    • FT-0657813
    • A838013
    • AMY7143
    • SCHEMBL1619413
    • DTXSID60440302
    • FS-4651
    • DB-001367
    • Ethyl 2,2-difluorohexanoate
    • MDL: MFCD11007687
    • インチ: 1S/C8H14F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h3-6H2,1-2H3
    • InChIKey: XTUTXYBGTIFZFQ-UHFFFAOYSA-N
    • SMILES: FC(C(=O)OC([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])F

計算された属性

  • 精确分子量: 180.09600
  • 同位素质量: 180.09618601g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 6
  • 複雑さ: 146
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • XLogP3: 3

じっけんとくせい

  • 密度みつど: 1.029
  • Boiling Point: 172 ºC
  • フラッシュポイント: 57 ºC
  • Refractive Index: 1.387
  • PSA: 26.30000
  • LogP: 2.37500

Ethyl 2,2-difluorohexanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E895993-1g
Ethyl 2,2-difluorohexanoate
74106-81-3 96%
1g
¥169.20 2022-01-13
ChemScence
CS-0045422-25g
Ethyl 2,2-difluorohexanoate
74106-81-3
25g
$347.0 2022-04-26
Fluorochem
035963-5g
Ethyl-2,2-difluorohexanoate
74106-81-3 95%
5g
£272.00 2022-03-01
TRC
E916663-500mg
Ethyl 2,2-Difluorohexanoate
74106-81-3
500mg
$ 185.00 2022-06-05
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
CMC0005-25g
Ethyl 2,2-difluorohexanoate
74106-81-3 95%
25g
$602 2023-09-07
Fluorochem
035963-25g
Ethyl-2,2-difluorohexanoate
74106-81-3 95%
25g
£915.00 2022-03-01
ChemScence
CS-0045422-1g
Ethyl 2,2-difluorohexanoate
74106-81-3
1g
$38.0 2022-04-26
ChemScence
CS-0045422-5g
Ethyl 2,2-difluorohexanoate
74106-81-3
5g
$87.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E895993-5g
Ethyl 2,2-difluorohexanoate
74106-81-3 96%
5g
¥545.40 2022-01-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CP801-1g
Ethyl 2,2-difluorohexanoate
74106-81-3 96%
1g
218.0CNY 2021-07-18

Ethyl 2,2-difluorohexanoate 関連文献

Ethyl 2,2-difluorohexanoateに関する追加情報

Ethyl 2,2-difluorohexanoate (CAS No. 74106-81-3): A Comprehensive Overview in Modern Chemical Research

Ethyl 2,2-difluorohexanoate, identified by the chemical compound code CAS No. 74106-81-3, is a fluorinated ester that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural properties, finds applications in various scientific domains, including drug synthesis and material science. The presence of two fluorine atoms at the alpha position of the hexanoate chain imparts distinct reactivity and stability, making it a valuable intermediate in synthetic chemistry.

The molecular structure of Ethyl 2,2-difluorohexanoate consists of a six-carbon chain with two fluorine substituents and an ester functional group at one end. This configuration not only influences its physical and chemical properties but also opens up diverse possibilities for its utilization in complex molecular architectures. The fluorine atoms enhance the compound's metabolic stability, which is a crucial factor in pharmaceutical applications where prolonged activity and reduced degradation are desirable.

In recent years, the study of fluorinated compounds has seen remarkable advancements, particularly in the development of novel therapeutic agents. The incorporation of fluorine into molecular frameworks has been shown to improve binding affinity, selectivity, and bioavailability of drugs. For instance, studies have demonstrated that fluorinated esters like Ethyl 2,2-difluorohexanoate can serve as key intermediates in the synthesis of protease inhibitors and antiviral agents. These compounds exhibit enhanced resistance to enzymatic degradation, thereby extending their pharmacological efficacy.

The synthesis of Ethyl 2,2-difluorohexanoate typically involves the reaction of 2,2-difluoroacetic acid with ethanol under controlled conditions. Advanced catalytic methods have been employed to optimize yield and purity, ensuring that the final product meets stringent industrial standards. The process often incorporates green chemistry principles to minimize waste and energy consumption, aligning with global efforts to sustainable chemical manufacturing.

One of the most compelling aspects of Ethyl 2,2-difluorohexanoate is its role in material science. Fluorinated esters have been explored for their potential as surfactants and plasticizers due to their ability to modify surface properties and enhance material performance. Research has shown that derivatives of this compound can improve the flexibility and durability of polymers, making them suitable for high-performance applications in industries such as automotive and aerospace.

The pharmacological potential of Ethyl 2,2-difluorohexanoate extends beyond its use as a synthetic intermediate. Preliminary studies have indicated that this compound may exhibit anti-inflammatory properties by modulating specific enzymatic pathways. The dual functionality provided by the ester group and fluorine substituents allows for selective interactions with biological targets, which is essential for developing targeted therapies. Further investigation is warranted to fully elucidate its pharmacodynamic profile and therapeutic potential.

In conclusion, Ethyl 2,2-difluorohexanoate (CAS No. 74106-81-3) represents a fascinating compound with multifaceted applications in chemical research and industrial processes. Its unique structural features make it a valuable tool for synthetic chemists and pharmaceutical developers alike. As research continues to uncover new uses for fluorinated compounds, the importance of intermediates like this one will only grow, driving innovation across multiple scientific disciplines.

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